6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a highly complex heterocyclic molecule characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaen core. Key structural features include:
- Morpholine substituents: A morpholine-4-carbonyl group at position 5 and a 2-morpholin-4-ylethyl group at position 5. These moieties likely enhance solubility and modulate pharmacokinetic properties due to their polar nature and hydrogen-bonding capacity .
- Imino group: The 6-imino functionality may contribute to tautomerism or act as a hydrogen-bond donor, influencing binding interactions in biological systems.
- Methyl group: The 11-methyl substituent could sterically stabilize the tricyclic system or alter electronic distribution.
Properties
IUPAC Name |
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-16-3-2-4-29-20(16)25-21-18(23(29)31)15-17(22(30)27-9-13-33-14-10-27)19(24)28(21)6-5-26-7-11-32-12-8-26/h2-4,15,24H,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHFOGFIUGWWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of the triazatricyclo core and the introduction of the morpholine and imino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino and other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across different domains, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure containing nitrogen atoms. Its molecular formula is , and it features multiple functional groups that contribute to its reactivity and biological activity. The presence of morpholine rings enhances its solubility and biological interactions, making it a candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazatricyclo compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds can target specific pathways involved in tumor growth, making them promising candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Investigations into related morpholine-containing compounds reveal their effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. In vitro studies have reported that these compounds can significantly reduce the viability of pathogenic bacteria, suggesting their utility in developing new antibiotics .
Neurological Applications
There is emerging interest in the neuroprotective effects of morpholine derivatives. Preliminary studies suggest that the compound may have applications in treating neurodegenerative diseases by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. Animal models have shown promising results where administration of these compounds improved cognitive functions and reduced neuroinflammation .
Table 1: Biological Activities of Related Compounds
Table 2: Structural Features Influencing Activity
| Feature | Influence on Activity |
|---|---|
| Morpholine rings | Increased solubility and bioavailability |
| Triazatricyclo structure | Enhanced interaction with biological targets |
| Imino group | Potential for forming stable complexes |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a series of triazatricyclo compounds similar to this compound. The results indicated that certain modifications to the morpholine side chains significantly enhanced cytotoxicity against breast cancer cell lines, leading to further exploration of structure-activity relationships (SAR) .
Case Study 2: Antimicrobial Testing
In a recent publication in Antibiotics, researchers tested the antimicrobial activity of morpholine derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that one derivative exhibited MIC values lower than those of conventional antibiotics, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Neuroprotective Effects
A study conducted on the neuroprotective effects of morpholine-based compounds showed that administration in an Alzheimer's disease model resulted in decreased amyloid plaque formation and improved memory function in treated mice compared to controls. This suggests a promising avenue for treating neurodegenerative diseases using derivatives of the compound under discussion .
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with shared structural motifs (e.g., morpholine, heterocyclic cores) or synthetic strategies.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Pyridazine-based analogs (e.g., I-6230) lack fused ring systems, reducing steric constraints but limiting scaffold diversity .
Morpholine vs. Other Polar Groups: Morpholine substituents in the target compound contrast with the dimethylamino-phenyl group in . Morpholine’s cyclic ether and amine may improve metabolic stability compared to linear amines . The 4-chlorophenyl group in introduces hydrophobicity, whereas the target compound’s morpholine groups balance lipophilicity and solubility .
Synthetic Strategies: The target compound likely requires multi-step synthesis involving cyclization and morpholine coupling. Similar protocols in (triazolopyrimidines) and (spirocompounds) use catalysts like triethylamine and polar solvents (DMF) .
Bioactivity Hypotheses :
- Morpholine derivatives often target kinases (e.g., PI3K inhibitors), suggesting the compound may interact with ATP-binding pockets. This contrasts with indole-containing triazolopyrimidines (), which may intercalate DNA .
- The spirocompounds in are unexplored for bioactivity but share structural motifs with allosteric modulators .
Biological Activity
The compound 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups, including morpholine rings and an imino group. Its molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of approximately 357.41 g/mol. The presence of morpholine moieties suggests potential interactions with various biological targets.
Research indicates that compounds containing morpholine structures often interact with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Specifically, the compound may act as a modulator of protein kinase activity, influencing cellular proliferation and apoptosis pathways .
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit cell proliferation has been linked to its interaction with specific kinases involved in cancer progression .
- Neurological Disorders : Given its structural similarities to known neuroactive compounds, this compound may have potential applications in treating neurological disorders such as ADHD and schizophrenia by modulating dopaminergic and serotonergic pathways .
- Antimicrobial Properties : Some derivatives of morpholine-containing compounds have shown promise as antimicrobial agents, suggesting that this compound could also possess similar properties worth investigating .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
